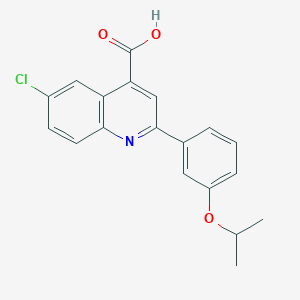

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 .

Synthesis Analysis

The synthesis of quinoline compounds, including this compound, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline compounds, including this compound, have been reported to undergo various chemical reactions. For example, multicomponent one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one have been reported .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Fluorophore Development

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been explored for their photophysical properties, particularly in the context of excited-state intramolecular proton transfer (ESIPT) inspired fluorophores. Research has shown that certain quinoline derivatives exhibit dual emissions (normal emission and ESIPT emission) along with a large Stokes shift, which are desirable characteristics for fluorophores used in bioimaging and sensing applications. The photophysical behavior of these compounds is influenced by solvent polarity, and their thermal stability has been confirmed up to 300°C, suggesting potential for high-temperature applications (Padalkar & Sekar, 2014).

Synthesis and Cytotoxic Activity

Another area of research involves the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation and conventional heating methods. These derivatives have shown significant cytotoxic activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents. Some compounds within this class have demonstrated greater potency than doxorubicin in preliminary assays, and apoptotic DNA fragmentation studies have confirmed the induction of apoptosis in cancer cells (Bhatt, Agrawal, & Patel, 2015).

Hydrogen-Bonded Structures

Research on hydrogen-bonded structures of quinoline derivatives with various substituted benzoic acids has provided insights into the intermolecular interactions that govern the solid-state structures of these compounds. The studies have highlighted the role of hydrogen bonding in determining the crystal packing and stability of these complexes, which is essential for designing materials with specific physical and chemical properties (Gotoh & Ishida, 2009).

New Synthesis Approaches

Innovative synthesis approaches for quinoline derivatives have been developed, including a general three-step one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. These methods offer advantages such as simple operation, wide tolerance of substituents, and good yields. The resulting compounds represent a new class of quinoline derivatives with potential applications in medicinal chemistry and drug development (Li, Wang, & Zou, 2017).

Zukünftige Richtungen

The future directions for research on 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and similar compounds could involve further investigation of their biological and pharmaceutical activities . This could include improving the activities of [2,3’-biquinoline]-4-carboxylic acid by incorporating various bioisosteric groups in either of the quinoline rings .

Eigenschaften

IUPAC Name |

6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJVQJIIDSAOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)